3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
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Overview
Description
3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that combines the structural features of imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxyaniline and 2-bromoacetophenone.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 3-fluoro-4-methoxyaniline with 2-bromoacetophenone in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Cyclization: The intermediate undergoes cyclization with thiourea to form the thiazole ring. This reaction is typically carried out under reflux conditions in ethanol.
Final Product: The final step involves the formation of the imidazole ring through a condensation reaction with glyoxal in the presence of an acid catalyst such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated derivatives at the aromatic ring.
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
- 3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
- 3-(3-Chloro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is unique due to the presence of both fluorine and methoxy substituents on the phenyl ring. These substituents can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-16-11-3-2-8(6-9(11)13)10-7-17-12-14-4-5-15(10)12/h2-3,6-7H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOXLTHOISSAGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=NCCN23)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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